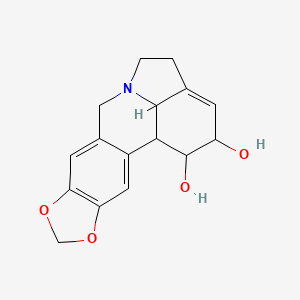

3,3a-Didehydrolycoran-1alpha,2beta-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h3-5,11,14-16,18-19H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVJWXAYKUHDOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861985 | |

| Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of 3,3a Didehydrolycoran 1alpha,2beta Diol

Biogenetic Pathways and Key Intermediates

The construction of the core lycorine (B1675740) skeleton, from which 3,3a-Didehydrolycoran-1alpha,2beta-diol is derived, begins with fundamental building blocks from primary metabolism. The pathway involves a series of condensation, reduction, and intricate coupling reactions to assemble the characteristic fused-ring system.

Derivation from L-Phenylalanine and L-Tyrosine

The biosynthetic journey to this compound commences with two aromatic amino acids: L-phenylalanine and L-tyrosine. nih.gov These precursors provide the necessary carbon skeletons for the two distinct halves of the molecule. Through a series of enzymatic transformations, L-phenylalanine is converted into 3,4-dihydroxybenzaldehyde (B13553), while L-tyrosine is decarboxylated to yield tyramine (B21549). researchgate.net These two molecules serve as the immediate precursors for the formation of the foundational norbelladine (B1215549) scaffold.

Role of O-Methylnorbelladine as a Precursor

The condensation of 3,4-dihydroxybenzaldehyde and tyramine leads to the formation of norbelladine, a crucial intermediate. researchgate.net However, a subsequent methylation step is critical for the progression of the biosynthetic pathway. The enzyme norbelladine 4'-O-methyltransferase (N4OMT) catalyzes the methylation of the 4'-hydroxyl group of norbelladine to produce 4'-O-methylnorbelladine, more commonly known as O-methylnorbelladine. wikipedia.org This specific methylation is a key regulatory step, preparing the molecule for the pivotal intramolecular cyclization. O-methylnorbelladine stands as the last common precursor to the diverse array of Amaryllidaceae alkaloid skeletons, including the lycorine-type. nih.govwikipedia.org

Intramolecular Ortho-Para-Oxidative Coupling Mechanisms

The defining step in the formation of the lycorine skeleton is an intramolecular oxidative coupling of O-methylnorbelladine. This reaction forges the fused-ring system characteristic of this alkaloid subclass. Specifically, the biosynthesis of lycorine-type alkaloids proceeds through an ortho-para' oxidative coupling mechanism. nih.govrsc.org This intricate cyclization is catalyzed by cytochrome P450 enzymes, which are a large and diverse group of monooxygenases. mdpi.com The CYP96T subfamily of cytochrome P450s has been identified as being responsible for the various regioselective phenol-phenol coupling reactions in Amaryllidaceae alkaloid biosynthesis. rsc.org The ortho-para' coupling of O-methylnorbelladine leads to the formation of norpluviine (B12688598), the immediate precursor to the lycorine core structure. rsc.org

Enzymatic Control and Regulation in Biosynthesis

The biosynthesis of this compound is under strict enzymatic control, ensuring the precise stereochemistry of the final product. While the early steps of the pathway are becoming increasingly understood, the specific enzymes governing the later tailoring reactions are still a subject of ongoing research.

The conversion of norpluviine to lycorine, the parent compound of this compound, involves hydroxylation events. The introduction of hydroxyl groups at the C-1 and C-2 positions is a critical step. Studies have demonstrated that the hydroxylation at C-2 is stereospecific, occurring with retention of configuration. nih.gov This high degree of stereochemical control points to the involvement of highly specific enzymes.

While the exact enzymes have not been definitively characterized for all steps, evidence suggests that cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases are strong candidates for catalyzing these hydroxylation reactions. These enzyme families are well-known for their roles in the stereo- and regio-specific hydroxylation of a wide variety of secondary metabolites in plants.

Table 1: Key Intermediates in the

| Intermediate Compound | Precursor(s) | Key Enzymatic Step |

|---|---|---|

| 3,4-Dihydroxybenzaldehyde | L-Phenylalanine | Phenylpropanoid pathway |

| Tyramine | L-Tyrosine | Decarboxylation |

| Norbelladine | 3,4-Dihydroxybenzaldehyde, Tyramine | Condensation |

| O-Methylnorbelladine | Norbelladine | O-Methylation |

Table 2: Enzyme Classes Implicated in the Biosynthesis

| Enzyme Class | Function in Pathway |

|---|---|

| Phenylalanine Ammonia-Lyase (PAL) | Initiates the conversion of L-phenylalanine. |

| Tyrosine Decarboxylase (TYDC) | Catalyzes the formation of tyramine from L-tyrosine. |

| Norbelladine Synthase (NBS) | Catalyzes the condensation to form norbelladine. |

| O-Methyltransferases (OMTs) | Specifically, N4OMT, methylates norbelladine. |

| Cytochrome P450 Monooxygenases (CYPs) | Catalyze the critical oxidative coupling and subsequent hydroxylations. |

Isolation and Purification Methodologies for 3,3a Didehydrolycoran 1alpha,2beta Diol

Conventional Extraction Techniques

The initial recovery of 3,3a-Didehydrolycoran-1alpha,2beta-diol from plant material typically begins with conventional extraction techniques. These methods are foundational to isolating the crude alkaloid extract before further purification.

Solvent-based extraction is a primary method for obtaining the crude extract containing this compound. The choice of solvent is critical and is based on the polarity and solubility of the target alkaloid. ekb.eg Commonly used solvents include methanol, ethanol, ethyl acetate, and chloroform (B151607). google.comnih.gov

A typical procedure involves macerating the dried and powdered plant material (often the bulbs) in a selected solvent. For instance, the bulbs of Lycoris radiata can be treated with an organic solvent to extract the alkaloids. google.com Some protocols employ a sequential extraction process, starting with a less polar solvent to remove lipids and other non-polar compounds before using a more polar solvent to extract the alkaloids.

An acid-base fractionation is a frequently utilized and effective solvent-based strategy. ekb.eg This method leverages the basic nature of alkaloids. The process generally involves:

Extraction of the plant material with an acidified aqueous solution (e.g., water with sulfuric or hydrochloric acid) to protonate the alkaloids, rendering them water-soluble. scirp.org

The acidic aqueous extract is then washed with a non-polar organic solvent (like diethyl ether or ethyl acetate) to remove neutral and acidic impurities. ekb.eg

The pH of the aqueous phase is then adjusted to be alkaline (pH 9-10) using a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents. google.comgoogle.com

The free-base alkaloids are then extracted from the basified aqueous solution using an organic solvent like chloroform or ethyl acetate. google.comgoogle.com

Evaporation of the organic solvent yields a crude alkaloid extract enriched with this compound.

To enhance extraction efficiency, some methods incorporate enzymatic hydrolysis as a pretreatment step. Enzymes like cellulase (B1617823) can break down the plant cell walls, allowing for better solvent penetration and a higher yield of the target compound. google.comgoogle.comgoogle.com Microwave-assisted extraction (MAE) has also been explored as a modern technique to reduce extraction time and solvent consumption. researchgate.net

Below is a table summarizing various solvent systems used for the extraction of this compound (Lycorine).

| Plant Source | Extraction Solvent(s) | Pre-treatment/Method | Reference |

| Lycoris radiata | Water/Sulfuric Acid, Ethyl Acetate | Acid-base extraction | google.comscirp.org |

| Lycoris species | Ethanol, Ethyl Acetate, 2% H₂SO₄, 40% NaOH | Enzymatic hydrolysis, Acid-base extraction | google.com |

| Lycoris radiata | Dilute Hydrochloric Acid, Chloroform | Complex enzyme pretreatment, Ultrasonic-assisted extraction | google.com |

| Rhodolirium speciosum | Methyl-tert-butyl ether/Acetonitrile (B52724)/Water | Liquid-liquid partition | nih.gov |

| Crinum asiaticum | Methanol | Sequential fractionation with n-hexane, dichloromethane, ethyl acetate | nih.gov |

While less commonly detailed for the initial bulk extraction of this compound compared to solvent-based methods, resin absorption can be employed for the concentration and preliminary purification of alkaloids from aqueous extracts. This technique utilizes adsorbent resins to capture the target compounds from a solution.

For alkaloid separation, both nonpolar and ion-exchange resins can be used. Nonpolar macroporous resins can adsorb alkaloids from aqueous solutions through hydrophobic interactions. The alkaloids are then eluted using an organic solvent or a solvent mixture. Cation-exchange resins are particularly effective for alkaloids due to their basic nature. In an acidic solution, the positively charged alkaloid ions bind to the negatively charged resin. After washing away impurities, the alkaloids can be eluted by changing the pH or using a solution with a high salt concentration.

For example, in the purification of galanthamine, another Amaryllidaceae alkaloid, D-001 cation exchange resin has been utilized for separation. researchgate.net This principle can be applied to the purification of this compound as well, where the crude acidic extract is passed through a cation-exchange column to bind the alkaloids, which are subsequently eluted.

Chromatographic Separation Techniques

Following initial extraction, the crude alkaloid mixture undergoes various chromatographic techniques to isolate and purify this compound to the desired level.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for the separation, quantification, and purification of this compound. Reversed-phase HPLC is the most common mode used for this purpose. nih.gov

In a typical reversed-phase HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. For the analysis of this compound, the mobile phase often consists of a mixture of acetonitrile and water, with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape and resolution for the basic alkaloids. nih.govscielo.br

A study on the analysis of Lycorine (B1675740) in Amaryllidaceae species utilized an isocratic system with a mobile phase of trifluoroacetic acid-water-acetonitrile (0.01:90:10 v/v/v) at a flow rate of 1 mL/min, with detection via a diode-array detector (DAD). nih.govresearchgate.net Another method used a mobile phase of acetonitrile-0.01M ammonium carbonate (47:53 v/v) with a C18 column, detecting the compound at 290 nm. ekb.eg The optimization of the mobile phase composition is crucial for achieving the desired separation. mastelf.comchromatographyonline.com

The following table details exemplary HPLC conditions for the analysis of this compound (Lycorine).

| Column Type | Mobile Phase | Flow Rate | Detection | Reference |

| Reversed-phase C18 | Trifluoroacetic acid-water-acetonitrile (0.01:90:10, v/v/v) | 1 mL/min | Diode Array Detector (DAD) | nih.govscite.ai |

| Reversed-phase C18 | Trifluoroacetic acid-water-acetonitrile (0.01:92.5:7.5, v/v/v) | 1 mL/min | Diode Array Detector (DAD) | scielo.br |

| Perkin-Elmer C18 | Acetonitrile-0.01M Ammonium Carbonate (47:53, v/v) | 2 mL/min | UV at 290 nm | ekb.eg |

| Phenomenex column | Acetonitrile and 40 mM Ammonium Acetate (Gradient) | Not specified | UV at 232 nm | mdpi.com |

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. While specific UPLC methods dedicated solely to this compound are not extensively detailed in the provided search context, the principles and applications for similar alkaloids are transferable. For instance, UPLC has been effectively used for the rapid separation of complex mixtures of Amaryllidaceae alkaloids. mdpi.com The shorter analysis time makes UPLC particularly suitable for high-throughput screening of plant extracts.

When the goal is to obtain a substantial quantity of pure this compound for further research, preparative scale chromatography is employed. column-chromatography.com This can include preparative HPLC, which is a scaled-up version of analytical HPLC, as well as other techniques like column chromatography and centrifugal partition chromatography (CPC). nih.govyoutube.com

Column chromatography using silica (B1680970) gel is a classic and widely used method for the purification of alkaloids. column-chromatography.com The crude extract is loaded onto a silica gel column, and a solvent system of increasing polarity is used to elute the compounds. The fractions are collected and analyzed (e.g., by TLC or analytical HPLC) to identify those containing the pure compound. For basic compounds like alkaloids, alumina (B75360) (basic or neutral) can be a preferable stationary phase to avoid irreversible adsorption that can occur with the slightly acidic silica gel. column-chromatography.com

A more advanced and efficient technique for preparative isolation is pH-zone-refinement centrifugal partition chromatography (CPC). This is a support-free liquid-liquid chromatography method that separates compounds based on their partitioning between two immiscible liquid phases. nih.gov It is particularly well-suited for ionizable compounds like alkaloids. In one study, this method was used to separate lycorine-type alkaloids from Rhodolirum speciosum. A two-phase solvent system of methyl-tert-butyl ether/acetonitrile/water (4:1:5, v/v/v) was used, with an acid and a base added to the mobile and stationary phases, respectively, to control the ionization and partitioning of the alkaloids. nih.gov This technique allows for high sample loading and can yield gram quantities of pure compounds in a single step, making it highly efficient for preparative scale work. nih.govresearchgate.net

Finally, the purity of the isolated this compound is often enhanced by recrystallization from a suitable solvent, such as ethanol. google.com

Challenges in Obtaining High Purity this compound

The primary obstacle in obtaining high-purity this compound lies in its co-occurrence with a multitude of structurally related alkaloids within the plant source. nih.govresearchgate.net Lycoris longituba, a known source of this compound, has been found to contain a complex mixture of various Amaryllidaceae alkaloids. nih.gov This chemical diversity necessitates sophisticated and often multi-step purification protocols to resolve the target compound from its analogues.

Detailed phytochemical investigations of Lycoris longituba have led to the isolation and identification of numerous alkaloids, illustrating the complexity of the chemical matrix from which this compound must be separated. The structural similarities among these compounds, often differing only by the position or type of functional groups, result in overlapping physicochemical properties, which complicates separation by conventional chromatographic techniques. nih.gov

The successful isolation of a pure compound from such a mixture is a significant challenge. The process typically involves a series of chromatographic steps, including column chromatography over silica gel and preparative high-performance liquid chromatography (HPLC), to gradually enrich and finally isolate the target alkaloid. nih.gov The efficiency of these separation techniques is often hampered by the low relative abundance of the target compound in the crude extract.

A representative study on the bulbs of Lycoris longituba led to the isolation of three new and nineteen known alkaloids. nih.gov The presence of such a large number of related compounds underscores the purification challenge. The table below lists a selection of alkaloids that co-occur with this compound, highlighting the structural diversity that purification methodologies must overcome.

| Alkaloid Type | Compound Name | Molecular Formula |

| Harmane-type | 1-hydroxy-beta-carboline | C₁₁H₈N₂O |

| Lycorine-type | Lycorine | C₁₆H₁₇NO₄ |

| 1-O-acetyllycorine | C₁₈H₁₉NO₅ | |

| Ungiminorine | C₁₆H₁₅NO₄ | |

| Galanthamine-type | Galanthamine | C₁₇H₂₁NO₃ |

| Sanguinine | C₁₇H₁₉NO₄ | |

| Haemanthamine-type | Haemanthamine | C₁₇H₁₉NO₄ |

| Vittatine | C₁₆H₁₇NO₄ | |

| Homolycorine-type | Homolycorine | C₁₈H₂₁NO₄ |

| 8-O-demethylhomolycorine | C₁₇H₁₉NO₄ | |

| Tazettine-type | Tazettine | C₁₈H₂₁NO₅ |

| Crinine-type | Crinine | C₁₆H₁₇NO₃ |

This table is based on research findings from the phytochemical analysis of Lycoris longituba and is intended to be illustrative of the chemical complexity. The presence and relative abundance of these alkaloids can vary.

Synthetic Approaches and Pathways to 3,3a Didehydrolycoran 1alpha,2beta Diol

Total Synthesis Strategies

The total synthesis of the lycorane skeleton, the core of 3,3a-Didehydrolycoran-1alpha,2beta-diol, has been a subject of significant interest for decades, leading to a variety of elegant and efficient strategies. These approaches can be broadly categorized based on the key bond formations and ring-closing strategies employed to construct the tetracyclic framework.

One prominent strategy involves an intramolecular Heck reaction to forge the final C-C bond of the pyrrolo[de]phenanthridine core. rsc.org This approach often begins with the construction of a highly functionalized precursor containing an aromatic ring and a tethered alkene. The palladium-catalyzed cyclization then efficiently closes the B-ring, establishing the characteristic cis-fusion of the B/C rings found in many lycorine-type alkaloids. rsc.org

Another powerful tool in the synthesis of the lycorane framework is the use of radical cyclizations. These reactions can be particularly effective in forming the five-membered B-ring. For instance, a cascade radical addition-cyclization-oxidation process can be employed to rapidly assemble a highly functionalized intermediate, which can then be further elaborated to the tetracyclic core. scielo.org.mx The stereochemical outcome of these cyclizations can often be controlled by the substrate geometry and reaction conditions.

More recent approaches have utilized modern synthetic methods such as electrocyclic ring closures. A 6π-electrocyclic ring closure of a divinylpyrroline has been demonstrated as a key step in a concise total synthesis of (±)-γ-lycorane. nih.gov This methodology allows for the efficient construction of the indolizidine core of the molecule.

Furthermore, strategies involving intramolecular Friedel-Crafts reactions have been successfully applied to the synthesis of the lycorane skeleton. researchgate.net This approach typically involves the acid-catalyzed cyclization of a precursor containing an activated aromatic ring and an electrophilic tether, leading to the formation of the C-ring.

While these strategies have not been explicitly applied to the synthesis of this compound, they represent the foundational approaches for constructing the necessary carbon framework. The introduction of the 1α,2β-diol and the 3,3a-double bond would then be addressed in the later stages of the synthesis through functional group manipulations.

Asymmetric Chemical Synthesis Methodologies

The biological activity of lycorine (B1675740) and its derivatives is highly dependent on their absolute stereochemistry, making asymmetric synthesis a critical area of research. Several innovative methodologies have been developed to achieve the enantioselective synthesis of lycorane alkaloids.

A notable approach involves the use of a chiral bifunctional squaramide-catalyzed cascade reaction. rsc.orgrsc.org This organocatalytic method allows for the construction of a highly functionalized intermediate with multiple stereogenic centers in a single step with high diastereoselectivity and enantioselectivity. rsc.orgrsc.org This intermediate can then be converted into the desired lycorane alkaloid through a series of subsequent transformations.

Another successful strategy for asymmetric synthesis relies on substrate-controlled diastereoselective reactions, often starting from a chiral precursor. For example, the first asymmetric total syntheses of (+)-lycorine and (+)-1-deoxylycorine utilized a Birch reduction-alkylation of a chiral benzamide (B126) to set the initial stereocenter. acs.org Subsequent radical cyclization and other stereocontrolled reactions then propagated this chirality throughout the molecule.

Enzymatic resolutions have also been employed to separate racemic intermediates in the synthesis of lycorine alkaloids, providing access to enantiomerically pure material. Furthermore, the use of chiral auxiliaries has been a classic and effective method for inducing asymmetry in the early stages of the synthetic sequence.

A chiral ligand-controlled asymmetric cascade conjugate addition has also been developed for the total syntheses of (-)-lycorine and (-)-2-epi-lycorine. nih.gov This methodology facilitates the formation of two C-C bonds and three stereogenic centers in a one-pot reaction, highlighting the power of transition metal catalysis in asymmetric synthesis. nih.gov

These asymmetric strategies provide viable pathways to obtain an enantiomerically pure lycorane scaffold, which would be a crucial starting point for the synthesis of a specific stereoisomer of this compound.

Regio- and Stereoselective Synthesis Considerations

The introduction of the 1α,2β-diol and the 3,3a-didehydro functionalities into the lycorane skeleton requires careful consideration of regio- and stereoselectivity. The specific arrangement of these functional groups presents a significant synthetic challenge.

The stereoselective dihydroxylation of an alkene precursor is a common method for introducing a diol. For the synthesis of a 1α,2β-diol, a syn-dihydroxylation of a C1-C2 double bond from the α-face of the molecule would be required. This could potentially be achieved using reagents such as osmium tetroxide, where the facial selectivity is directed by steric hindrance from the existing ring system. Alternatively, an anti-dihydroxylation could be achieved through the epoxidation of the alkene followed by regioselective ring-opening with a hydroxide (B78521) nucleophile. The stereochemical outcome of the epoxidation would be crucial in this case.

The introduction of the 3,3a-double bond could be accomplished through an elimination reaction of a suitable precursor, such as a halohydrin or a sulfonate ester at the C3 or C3a position. The regioselectivity of this elimination would be paramount to ensure the formation of the double bond in the desired location.

A plausible synthetic route to this compound could involve the late-stage functionalization of a lycorane intermediate. For example, a synthetic intermediate with a C1-C2 double bond could be subjected to a stereoselective dihydroxylation. Subsequent introduction of a leaving group at a neighboring position, followed by an elimination reaction, could then form the 3,3a-double bond.

The table below outlines some potential regio- and stereoselective reactions that could be relevant to the synthesis of this compound, based on established methodologies in organic synthesis.

| Transformation | Reagent/Method | Desired Outcome | Key Considerations |

| Syn-dihydroxylation | Osmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO) | Formation of a cis-1,2-diol | Facial selectivity directed by the steric environment of the lycorane core. |

| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Formation of an epoxide at the C1-C2 or C2-C3 position | Stereoselectivity of the epoxidation will determine the final stereochemistry of the diol. |

| Epoxide Ring-Opening | Aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) | Formation of a trans-1,2-diol | Regioselectivity of the nucleophilic attack on the epoxide. |

| Elimination | Base (e.g., DBU, NaH) on a substrate with a leaving group | Formation of the 3,3a-double bond | Regioselectivity (Saytzeff vs. Hofmann elimination) and stereochemistry of the leaving group. |

These considerations highlight the intricate planning and execution required to achieve the specific functional group arrangement of this compound. The successful synthesis would likely involve a multi-step sequence with careful control over each reaction's regio- and stereochemical outcome.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3,3a Didehydrolycoran 1alpha,2beta Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 3,3a-Didehydrolycoran-1alpha,2beta-diol. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, chemists can piece together the intricate structure of the molecule.

Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. The chemical shifts (δ) indicate the electronic environment of each proton, while the coupling constants (J) reveal the dihedral angles between adjacent protons, which is crucial for determining the relative stereochemistry of the chiral centers. For instance, the signals for the protons attached to the diol-bearing carbons (H-1 and H-2) and the olefinic proton (H-3) are key diagnostic markers in the ¹H NMR spectrum.

Carbon-13 (¹³C) NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their respective chemical environments. The chemical shifts of the carbons in this compound, from the sp²-hybridized aromatic and olefinic carbons to the sp³-hybridized carbons of the fused ring system, are mapped out to build a complete carbon skeleton.

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, which are critical for its structural assignment.

¹H NMR Data for this compound (Lycorine)

Solvent: CDCl₃, Frequency: 500 MHz

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 4.43 | dd | 3.5, 1.4 |

| H-2 | 4.29 | dd | 3.5, 2.8 |

| H-3 | 5.42 | dd | 2.8, 1.0 |

| H-4a | 2.71 | d | 10.5 |

| H-6α | 3.49 | d | 14.0 |

| H-6β | 4.15 | d | 14.0 |

| H-7 | 6.60 | s | |

| H-10 | 6.84 | s | |

| H-10b | 2.81 | dd | 10.5, 1.4 |

| H-11 | 2.61 | m | |

| H-12α | 2.34 | ddd | 9.1, 8.4, 1.4 |

| H-12β | 3.35 | ddd | 9.0, 7.0, 2.1 |

¹³C NMR Data for this compound (Lycorine)

Solvent: CDCl₃, Frequency: 125.7 MHz

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 72.65 |

| C-2 | 69.84 |

| C-3 | 118.39 |

| C-4 | 142.28 |

| C-4a | 61.59 |

| C-6 | 57.16 |

| C-6a | 127.89 |

| C-7 | 107.45 |

| C-8 | 146.25 |

| C-9 | 146.53 |

| C-10 | 105.00 |

| C-10a | 129.66 |

| C-10b | 39.47 |

| C-11 | 28.71 |

| C-12 | 53.93 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₁₆H₁₇NO₄.

Electron impact (EI) or electrospray ionization (ESI) are common methods used to generate the molecular ion. The subsequent fragmentation of this ion in the mass spectrometer produces a unique pattern of daughter ions. The analysis of these fragments provides valuable structural information that corroborates the data obtained from NMR spectroscopy. The fragmentation pattern of this compound is characterized by specific losses of functional groups and cleavages of the ring system, which are diagnostic for the lycorine (B1675740) alkaloid scaffold.

Characteristic Mass Spectrometry Fragmentation Data for this compound (Lycorine)

| m/z Value | Ion Identity/Fragment Loss |

|---|---|

| 287 | [M]⁺ (Molecular Ion) |

| 269 | [M - H₂O]⁺ |

| 250 | [M - 2H₂O]⁺ |

| 227 | [C₁₄H₁₃NO₂]⁺ |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR and MS can define the connectivity and relative stereochemistry of this compound, X-ray crystallography provides the ultimate confirmation of its three-dimensional structure, including its absolute stereochemistry and solid-state conformation. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis of the diffraction data allows for the precise determination of the spatial coordinates of each atom in the crystal lattice, yielding a detailed molecular model. This is particularly crucial for complex molecules with multiple chiral centers, such as this compound, as it provides an unambiguous assignment of the absolute configuration (R/S) at each stereocenter. The crystallographic data also reveals detailed information about bond lengths, bond angles, and torsional angles, offering a precise picture of the molecule's conformation in the solid state. The crystal structure of lycorine has been determined, confirming its molecular structure and stereochemistry. iucr.org

Crystallographic Data for this compound (Lycorine) iucr.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 11.742 Å |

| b | 13.986 Å |

| c | 8.314 Å |

Chemical Modifications and Derivatization Strategies for 3,3a Didehydrolycoran 1alpha,2beta Diol

Synthesis of Novel Lycorine (B1675740) Derivatives

The synthesis of novel lycorine derivatives primarily targets the hydroxyl groups at the C-1 and C-2 positions, the C3-C4 double bond, and the aromatic A-ring. nih.gov A common strategy involves the use of 1,2-diacetyllycorine as a key intermediate, which can be prepared by the acetylation of lycorine. nih.gov This intermediate allows for selective modifications at the C-1 and C-2 positions.

One approach involves the selective deacetylation of the C-2 hydroxyl group, which is more reactive than the C-1 hydroxyl group. This allows for the introduction of various substituents at the C-2 position. For instance, coupling the C-2 hydroxyl group with diverse acyl chlorides or introducing various amine substituents has led to the synthesis of a range of novel derivatives. nih.gov

Etherification of the C-1 and C-2 hydroxyl groups has also been explored to create more lipophilic analogues. nih.gov Furthermore, oxidation of the C-2 hydroxyl group to a ketone has been shown to be a viable strategy for generating derivatives with altered biological activities. researchgate.net

Modifications of other parts of the lycorine scaffold include hydrogenation of the C3-C4 double bond and alterations to the benzodioxole group in the A-ring. rsc.orgresearchgate.net These modifications have been instrumental in understanding the pharmacophoric requirements of lycorine.

Table 1: Examples of Synthetic Strategies for Lycorine Derivatives

| Starting Material | Reagents and Conditions | Key Intermediate/Product | Reference |

| Lycorine | Acetic anhydride, pyridine | 1,2-diacetyllycorine | nih.gov |

| 1,2-diacetyllycorine | Concentrated HCl, methanol | 1-O-acetyllycorine | nih.gov |

| 1-O-acetyllycorine | Various acyl chlorides | C-2 acylated derivatives | nih.gov |

| Lycorine | Oxidizing agents | 2-oxolycorine | researchgate.net |

| Lycorine | Hydrogenation catalysts | Dihydrolycorine derivatives | rsc.org |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship studies are crucial for identifying the key structural features of 3,3a-Didehydrolycoran-1alpha,2beta-diol (lycorine) that are responsible for its biological effects. These studies guide the design of more potent and selective derivatives.

The hydroxyl groups at the C-1 and C-2 positions in their natural configuration are considered critical for the anticancer activity of lycorine. nih.gov Esterification or etherification of these groups often leads to a decrease in cytotoxicity. nih.gov However, some C-1 and C-2 ether analogues with high lipophilicity have shown retention of anticancer activity, suggesting that cell permeability is also a significant factor. nih.gov For antiviral activity, particularly against the hepatitis C virus (HCV), disubstitution at the C-1 and C-2 hydroxyls can reduce cytotoxicity while the introduction of an α,β-unsaturated ketone can enhance inhibitory activity. rsc.org

The double bond between C-3 and C-4 is another crucial element for the anti-HCV and antimalarial activity of lycorine derivatives. rsc.orgnih.gov Hydrogenation of this double bond has been shown to significantly weaken its antiviral efficacy. rsc.org

Table 2: Summary of Structure-Activity Relationships for Lycorine Derivatives

| Structural Modification | Impact on Biological Activity | References |

| Esterification/Etherification of C1/C2-OH | Generally decreases anticancer activity, but can be tolerated with increased lipophilicity. Reduces cytotoxicity in antiviral contexts. | nih.govnih.gov |

| Oxidation of C2-OH to a ketone | Can enhance antiviral activity (e.g., anti-dengue). | researchgate.net |

| Hydrogenation of C3-C4 double bond | Significantly reduces anti-HCV and antimalarial activity. | rsc.orgnih.gov |

| Modification of the benzodioxole group | Can reduce cytotoxicity. | rsc.org |

Acetylcaranine: Acetylcaranine is a lycorine-type alkaloid that has demonstrated potent inhibitory activity against the malaria parasite. nih.gov While specific synthetic routes starting from lycorine are not extensively detailed in readily available literature, its structure, which includes an acetyl group, aligns with the common derivatization strategies involving the hydroxyl groups of the lycorine scaffold. The potent antimalarial activity of acetylcaranine underscores the importance of modifications at the C-1 and/or C-2 positions for antiparasitic effects.

Dehydrolycorine: Dehydrolycorine, which features an additional double bond, has also been noted for its antimalarial activity. rsc.org The presence of increased unsaturation in the C-ring appears to be compatible with, and in some cases beneficial for, biological activity. The SAR of dehydrolycorine and related compounds suggests that the planarity and electronic properties of the C-ring are important determinants of their interaction with biological targets.

The investigation of these and other naturally occurring and synthetic derivatives continues to provide valuable insights into the complex SAR of the lycorine class of alkaloids, paving the way for the development of new therapeutic agents.

Molecular and Cellular Mechanisms of Action of 3,3a Didehydrolycoran 1alpha,2beta Diol

Molecular Target Identification and Validation

The diverse pharmacological effects of 3,3a-Didehydrolycoran-1alpha,2beta-diol stem from its interaction with multiple molecular targets within the cell. One of the key validated targets is the ribosome, which is fundamental to the process of protein synthesis. By interfering with ribosomal function, this compound can effectively halt the production of proteins essential for cell growth and proliferation.

Another significant molecular target is DNA topoisomerase I, an enzyme crucial for resolving DNA supercoiling during replication and transcription. nih.gov Inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately triggering cell death. Furthermore, studies have identified its ability to modulate the levels of key proteins involved in apoptosis and cell cycle control, such as Mcl-1, p53, and p21, indicating that these signaling pathways are also primary targets. nih.govresearchgate.net The compound's interaction with and inhibition of enzymes like Nucleoside Triphosphate Diphosphohydrolase (NTPDase) and ecto-5′-nucleotidase also represent important aspects of its molecular action. frontiersin.org

Effects on Protein Synthesis Pathways

A primary and well-documented mechanism of action for this compound is the potent inhibition of protein synthesis. nih.gov Research has shown that it can impede the elongation step of translation, effectively stalling the ribosome as it moves along the messenger RNA (mRNA) transcript. nih.gov This inhibition is not uniform across all proteins; some studies suggest a degree of selectivity in the proteins whose synthesis is most affected. nih.gov

In the context of viral infections, this inhibition of protein synthesis is a key component of its antiviral activity. By preventing the synthesis of viral polyproteins, it can block the replication of a range of viruses. nih.gov The structural features of the molecule, including the hydroxyl groups at positions C-1 and C-2, are thought to be crucial for this inhibitory activity. nih.gov

Interaction with DNA Topoisomerase-I Activity

This compound has been identified as an inhibitor of DNA topoisomerase I. nih.gov This enzyme plays a vital role in managing the topological stress of DNA during fundamental cellular processes like replication, transcription, and recombination. amegroups.org Topoisomerase I functions by creating transient single-strand breaks in the DNA, allowing the DNA to unwind before the break is resealed.

This compound is believed to stabilize the covalent complex formed between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand. nih.gov This leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis. mdpi.com The inhibition of DNA topoisomerase-I is a significant contributor to the compound's antiproliferative and anticancer properties.

Regulation of Cellular Signaling Pathways

Modulation of Apoptotic and Proliferative Pathways (e.g., Mcl-1, p53, p21)

This compound exerts profound effects on the signaling pathways that govern cell survival and proliferation, particularly those involved in apoptosis. A key target in this regard is the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. Research has demonstrated that this compound can induce a rapid down-regulation of Mcl-1 protein levels in leukemia cells, thereby promoting apoptosis. nih.gov This effect is particularly significant as Mcl-1 is often overexpressed in various cancers, contributing to their survival and resistance to therapy.

Furthermore, the compound has been shown to modulate the p53 tumor suppressor pathway. It can lead to an increase in the expression of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. researchgate.net The upregulation of p21 can induce cell cycle arrest, typically at the G0/G1 or G2/M phases, thereby inhibiting cell proliferation. researchgate.net The ability to induce p21 expression can occur through both p53-dependent and p53-independent mechanisms, highlighting the compound's versatile impact on cell cycle control. researchgate.net

| Protein Target | Effect | Cellular Outcome |

|---|---|---|

| Mcl-1 | Down-regulation | Induction of Apoptosis |

| p53 | Up-regulation | Induction of p21, Apoptosis |

| p21 | Up-regulation | Cell Cycle Arrest |

Enzyme Inhibition Mechanisms

Nucleoside Triphosphate Diphosphohydrolase (NTPDase) and Ecto-5′-Nucleotidase Inhibition

Recent studies have revealed that this compound can inhibit the activity of ectonucleotidases, specifically Nucleoside Triphosphate Diphosphohydrolase (NTPDase) and ecto-5′-nucleotidase. frontiersin.orgscielo.br These enzymes are located on the cell surface and are involved in the hydrolysis of extracellular nucleotides like ATP and ADP to adenosine (B11128). nih.gov

In the context of parasitic infections, such as Trichomonas vaginalis, the inhibition of these enzymes by this compound disrupts the parasite's ability to salvage purines, which are essential for its survival and proliferation. scielo.br By blocking the breakdown of ATP and ADP, the compound can alter the extracellular nucleotide and adenosine concentrations, which can have downstream effects on purinergic signaling and host-parasite interactions. frontiersin.org

| Enzyme | Function | Effect of Inhibition |

|---|---|---|

| NTPDase | Hydrolyzes extracellular ATP and ADP | Disruption of purine (B94841) salvage pathways |

| Ecto-5′-Nucleotidase | Hydrolyzes AMP to adenosine | Alteration of extracellular adenosine levels |

Acetylcholinesterase (AChE) Inhibition by Lycorine-Type Alkaloids (e.g., Assoanine)

Lycorine-type alkaloids, a prominent group of compounds within the Amaryllidaceae plant family, have garnered scientific interest for their potential to inhibit acetylcholinesterase (AChE). nih.govub.edu AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, a strategy employed in the symptomatic treatment of Alzheimer's disease. nih.gov

The investigation into Amaryllidaceae alkaloids as a source of AChE inhibitors has been ongoing, with a significant portion of the known alkaloids having been tested for this activity. ub.edu Research has shown that the structural characteristics of these alkaloids play a crucial role in their inhibitory potency.

One example of a lycorine-type alkaloid with demonstrated AChE inhibitory activity is Assoanine . researchgate.net Assoanine, a natural isoquinoline (B145761) alkaloid, has been shown to inhibit AChE more potently than some other related structures. researchgate.net This highlights the therapeutic potential that resides within this class of natural products.

Studies on various lycorine (B1675740) derivatives have provided insights into their structure-activity relationships (SAR) concerning AChE inhibition. For instance, the modification of the lycorine structure through acylation or etherification has been found to produce derivatives with significant inhibitory activity against both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). nih.govresearchgate.net

Detailed Research Findings on Lycorine Derivatives:

A study on a series of synthesized lycorine derivatives revealed that modifications at the C-1 and C-2 positions of the lycorine skeleton are critical for cholinesterase inhibition. nih.gov The research indicated that acylated or etherified derivatives of lycorine were generally more potent against hBChE than hAChE. nih.govresearchgate.net Furthermore, it was observed that the oxidation of lycorine at the C-2 position could lead to a decrease in its inhibitory activity. nih.gov

The table below summarizes the inhibitory activities of several lycorine derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE), as reported in a key study.

| Compound | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) |

| 1,2-O,O'-Dibenzoyllycorine | > 50 | 7.72 ± 0.26 |

| 2-O-Benzoyllycorine | > 50 | > 50 |

| 1,2-O,O'-Di-trans-cinnamoyllycorine | 46.76 ± 0.95 | 17.45 ± 0.19 |

| 2-O-trans-Cinnamoyllycorine | > 50 | 19.74 ± 1.37 |

| 1-O-trans-Cinnamoyllycorine | > 50 | 12.13 ± 0.77 |

| 1-O-Acetyl-2-O-tert-butyldimethylsilyllycorine | > 50 | > 50 |

| 2-O-tert-Butyldimethylsilyl-1-O-(methylthio)methyllycorine | 11.40 ± 0.66 | 4.17 ± 0.29 |

| Lycorin-2-one | > 50 | > 50 |

| 1-O-Acetyllycorin-2-one | > 50 | 44.46 ± 0.88 |

| 1-O-trans-Cinnamoyllycorin-2-one | > 50 | 20.91 ± 0.13 |

| Tacrine (positive control) | 0.26 ± 0.015 | 0.02 ± 0.00 |

| Data sourced from Wang et al. researchgate.net |

These findings underscore the importance of specific structural features for the AChE inhibitory activity of lycorine-type alkaloids and suggest that further modifications of the lycorine scaffold could lead to the development of potent cholinesterase inhibitors. nih.gov However, it is imperative to reiterate that no such studies have been specifically conducted on This compound .

Advanced Analytical Methodologies for Detection and Quantification of 3,3a Didehydrolycoran 1alpha,2beta Diol

Chromatographic Quantification Method Development (e.g., RP-HPLC, UPLC)

The separation and quantification of Amaryllidaceae alkaloids are predominantly achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC). scielo.br These techniques separate compounds based on their polarity, with a nonpolar stationary phase and a polar mobile phase. UPLC, a refinement of HPLC, utilizes smaller particle sizes in the stationary phase (typically <2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity. scielo.brresearchgate.net

The development of a robust quantification method for 3,3a-Didehydrolycoran-1alpha,2beta-diol would involve optimizing several parameters to achieve good separation from other structurally similar alkaloids present in the plant extract. mdpi.com A typical analytical column for this purpose is a C18 column, which provides a versatile nonpolar stationary phase suitable for a wide range of alkaloids. nih.gov

Table 1: Example of HPLC and UPLC Systems for Amaryllidaceae Alkaloid Analysis

| Parameter | RP-HPLC Example | UPLC Example |

| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Column Temp. | 30°C | 35°C |

| Injection Vol. | 10 µL | 2 µL |

Mobile Phase Optimization for Enhanced Separation and Sensitivity

The composition of the mobile phase is a critical factor in achieving optimal separation of alkaloids. For RP-HPLC and UPLC analysis of Amaryllidaceae alkaloids, the mobile phase typically consists of a mixture of an aqueous component and an organic solvent, run in a gradient elution mode. nih.gov

The aqueous phase is often acidified with agents like formic acid or acetic acid. This acidification serves to protonate the nitrogen atoms in the alkaloid structures, which improves peak shape and enhances ionization efficiency for mass spectrometry detection. d-nb.info The organic component is usually acetonitrile (B52724) or methanol. Acetonitrile is often preferred due to its lower viscosity and UV transparency.

A gradient elution, where the proportion of the organic solvent is increased over time, is essential for analyzing complex plant extracts that contain compounds with a wide range of polarities. nih.gov This allows for the elution of both more polar and more nonpolar alkaloids within a single analytical run.

Table 2: Representative Mobile Phase Gradients for Alkaloid Separation

| Time (min) | % Aqueous (e.g., 0.1% Formic Acid in Water) | % Organic (e.g., Acetonitrile) |

| 0 | 95% | 5% |

| 20 | 60% | 40% |

| 30 | 10% | 90% |

| 35 | 10% | 90% |

| 40 | 95% | 5% |

Detection Techniques (e.g., UV-Vis, Mass Spectrometry)

Following chromatographic separation, sensitive and specific detection methods are required.

UV-Vis Detection: A Diode Array Detector (DAD) is commonly used for initial detection and quantification. scite.ai Amaryllidaceae alkaloids typically exhibit UV absorption maxima between 200 and 320 nm, depending on their specific chromophores. While robust and economical, UV detection can lack specificity in complex mixtures where different compounds may have similar retention times and UV spectra.

Mass Spectrometry (MS): The coupling of HPLC or UPLC with a mass spectrometer (LC-MS) provides a far more powerful analytical tool. nih.govresearchgate.net Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in positive ion mode ([M+H]⁺). nih.gov Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (e.g., Quadrupole Time-of-Flight, QTOF-MS) offer high sensitivity and structural information. nih.gov By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), analysts can achieve highly selective and sensitive quantification of target compounds, even in complex biological matrices. d-nb.info The fragmentation patterns observed in MS/MS spectra are crucial for the tentative identification of unknown alkaloids by comparing them to known fragmentation rules for different alkaloid subtypes. nih.gov

Application in Phytochemical Profiling

Advanced analytical methods, particularly UPLC coupled with high-resolution mass spectrometry (UPLC-QTOF-MS), are instrumental in the phytochemical profiling of plants from the Lycoris genus. nih.gov This process involves a comprehensive analysis to identify the array of alkaloids present in a particular species or plant part. mdpi.comnih.gov

By employing these techniques, researchers can:

Identify Known and Novel Alkaloids: By comparing retention times, accurate mass measurements, and MS/MS fragmentation patterns with those of reference standards and literature data, a large number of alkaloids can be identified. nih.govnih.gov This approach has led to the identification of dozens of alkaloids in various Lycoris species. mdpi.com

Differentiate Between Species: The alkaloid profiles can be highly species-specific. mdpi.com Comparative analysis of the phytochemical fingerprints of different Lycoris species allows for their chemical differentiation, which is valuable for quality control and authentication of medicinal plant materials. mdpi.comnih.gov

Guide Isolation of Bioactive Compounds: Phytochemical profiling can reveal the presence of potentially novel or abundant compounds, guiding subsequent isolation and purification efforts for further pharmacological testing. researchgate.net

Studies in Pharmacokinetics and Metabolism (analytical aspect only)

The analytical methods developed for quantification in plant extracts form the basis for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system. For these studies, the analytical challenge lies in detecting and quantifying very low concentrations of the target compound and its metabolites in complex biological matrices like blood plasma, urine, or tissues. researchgate.net

LC-MS/MS is the gold standard for this application due to its superior sensitivity and selectivity. nih.gov A typical workflow for a pharmacokinetic study of a Lycoris alkaloid would involve:

Method Development and Validation: An existing LC-MS/MS method is adapted and rigorously validated for the specific biological matrix. This includes assessing parameters like linearity, accuracy, precision, recovery, and matrix effects to ensure reliable data. scielo.br

Sample Preparation: Biological samples require extensive cleanup to remove proteins and other interfering substances. This is often achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). scielo.br

Analysis: The prepared samples are analyzed by LC-MS/MS, often using an internal standard to correct for variations in sample processing and instrument response. researchgate.net

Theoretical and Computational Investigations of 3,3a Didehydrolycoran 1alpha,2beta Diol

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 3,3a-Didehydrolycoran-1alpha,2beta-diol, and a macromolecular target, typically a protein or nucleic acid. These methods are crucial in drug discovery and molecular biology for understanding binding mechanisms and for virtual screening of potential drug candidates.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring these conformations based on a defined scoring function. For Amaryllidaceae alkaloids, molecular docking has been employed to investigate their potential as anticancer and antiviral agents. For instance, studies have explored the binding of lycorine (B1675740), a prominent Amaryllidaceae alkaloid, to various biological targets. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often used to provide a more detailed and dynamic view of the ligand-receptor complex. These simulations model the atomic-level movements of the system over time by solving Newton's equations of motion. This allows for the assessment of the stability of the docked pose, the characterization of conformational changes in both the ligand and the receptor upon binding, and the calculation of binding free energies. In the context of Amaryllidaceae alkaloids, MD simulations can elucidate the dynamic behavior of the alkaloid within the active site of a target protein, revealing key interactions that contribute to its biological activity. researchgate.net

Below is an illustrative data table representing the type of output one might expect from a molecular docking and dynamics study of this compound against a hypothetical protein target.

| Parameter | Description | Hypothetical Value for this compound |

| Binding Affinity (kcal/mol) | The predicted free energy of binding between the ligand and the receptor. A more negative value indicates a stronger binding affinity. | -8.5 |

| Key Interacting Residues | The amino acid residues in the receptor's binding site that form significant interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. | ASP120, TYR150, LYS200 |

| RMSD (Å) | Root Mean Square Deviation of the ligand's position from its initial docked pose over the course of the MD simulation. A lower, stable RMSD suggests a stable binding mode. | 1.2 |

| Hydrogen Bonds | The number and occupancy of hydrogen bonds formed between the ligand and the receptor during the MD simulation. | 3 (with high occupancy) |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide deep insights into a molecule's intrinsic properties, which can then be correlated with its biological activity.

For a molecule like this compound, these calculations can determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electron Distribution: The distribution of electron density within the molecule, which is crucial for understanding how it will interact with other molecules.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential Maps: These maps visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing a guide to its intermolecular interactions.

The following table illustrates the kind of data that would be generated from quantum chemical calculations for this compound.

| Quantum Chemical Property | Description | Hypothetical Value for this compound |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | -6.2 |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO, indicating chemical reactivity. | 4.7 |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 3.8 |

Predictive Modeling of Molecular Interactions

Predictive modeling in this context involves the use of computational algorithms to forecast the molecular interactions of this compound and its potential biological effects. This can encompass a range of techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling.

QSAR Modeling: QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a class of compounds like Amaryllidaceae alkaloids, it is possible to predict the activity of a new or untested compound like this compound based on its structural features (descriptors). These descriptors can be derived from quantum chemical calculations or other computational methods.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific biological target. By identifying the pharmacophore of a known set of active Amaryllidaceae alkaloids, researchers can screen virtual libraries of compounds, including novel structures like this compound, to identify those that fit the pharmacophore and are therefore likely to be active.

The table below provides a hypothetical example of predictive modeling data for this compound.

| Modeling Approach | Predicted Outcome | Confidence Score |

| QSAR Model (Anticancer Activity) | Predicted IC50 (µM) against a specific cancer cell line. | 0.85 (on a scale of 0 to 1) |

| Pharmacophore Fit (Acetylcholinesterase Inhibition) | Fit score indicating how well the molecule matches the pharmacophore for acetylcholinesterase inhibitors. | 0.92 (on a scale of 0 to 1) |

| ADMET Prediction (Blood-Brain Barrier Permeability) | Prediction of whether the compound is likely to cross the blood-brain barrier. | Likely to be permeable |

Future Perspectives and Research Trajectories for 3,3a Didehydrolycoran 1alpha,2beta Diol

Exploration of Undiscovered Amaryllidaceae Alkaloids

The Amaryllidaceae family is a treasure trove of phytochemicals, with over 600 distinct alkaloids identified to date. nih.gov However, a significant number of species within this family remain phytochemically unexplored, suggesting that many more novel alkaloids are yet to be discovered. nih.gov The ongoing discovery of new Amaryllidaceae alkaloids, with 15% of the currently known compounds having been reported between 2015 and 2020, underscores the vast untapped potential within this plant family. researchgate.net

Future research into 3,3a-Didehydrolycoran-1alpha,2beta-diol should include comprehensive screening of various Amaryllidaceae species to identify its natural sources. Advanced analytical techniques, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS), can be employed to create detailed alkaloid profiles of different plant species and varieties. mdpi.com This approach may not only reveal new sources of this compound but also lead to the discovery of other structurally related and potentially bioactive alkaloids.

| Research Direction | Methodology | Potential Outcome |

| Phytochemical Screening | HPLC-MS, GC-MS, NMR | Identification of new natural sources of this compound and novel related alkaloids. |

| Chemotaxonomic Studies | Comparative analysis of alkaloid profiles | Understanding the distribution of lycorane-type alkaloids across the Amaryllidaceae family. |

| Ethnobotanical Investigations | Studying traditional uses of Amaryllidaceae plants | Guiding the selection of species for phytochemical analysis based on traditional medicinal applications. |

Innovations in Isolation and Synthetic Methodologies

The low abundance of many Amaryllidaceae alkaloids in their natural sources presents a significant challenge for their extraction and subsequent study. nih.gov Therefore, the development of innovative and efficient isolation and synthetic methodologies is crucial for advancing the research on compounds like this compound.

Future efforts in isolation techniques could focus on the refinement of counter-current chromatography and other preparative chromatographic methods to improve separation efficiency and yield.

From a synthetic perspective, the development of novel total synthesis and semi-synthetic routes is a key area of future research. The complex, tetracyclic core of lycorane-type alkaloids presents a significant synthetic challenge. Future synthetic strategies could explore novel cyclization reactions and the use of enzymatic or chemoenzymatic approaches to achieve higher yields and stereoselectivity. Furthermore, the development of synthetic routes will enable the creation of a library of analogues of this compound, which will be invaluable for structure-activity relationship (SAR) studies.

| Methodology | Advantage | Future Direction |

| Supercritical Fluid Extraction | Environmentally friendly, high selectivity | Optimization for the extraction of lycorane-type alkaloids. |

| Total Synthesis | Access to larger quantities, enables analogue synthesis | Development of more efficient and stereoselective synthetic routes. |

| Semi-synthesis | Utilizes readily available precursors | Modification of abundant Amaryllidaceae alkaloids to produce this compound. |

| Biocatalysis | High selectivity, mild reaction conditions | Use of enzymes to perform key synthetic steps. |

Elucidation of Novel Molecular Targets and Pathways

Amaryllidaceae alkaloids are known to exhibit a wide range of biological activities, including anticancer, antiviral, and acetylcholinesterase inhibitory effects. mdpi.com Many of these activities are attributed to their interaction with specific molecular targets. For instance, some alkaloids have been shown to disrupt eukaryotic protein biosynthesis. nih.gov

A primary future research trajectory for this compound will be the elucidation of its molecular targets and the biological pathways it modulates. High-throughput screening assays can be employed to assess its activity against a panel of cancer cell lines and viral pathogens. Subsequent target identification studies, using techniques such as affinity chromatography and proteomics, can then be performed to pinpoint the specific proteins or cellular pathways with which the compound interacts. Understanding the mechanism of action is a critical step in the development of any new therapeutic agent. researchgate.net

Advancements in Analytical Characterization and High-Throughput Screening

The structural elucidation of novel and minor alkaloids requires sophisticated analytical techniques. Future research on this compound will benefit from advancements in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. ub.edu Two-dimensional NMR techniques are particularly powerful for determining the complex stereochemistry of these molecules.

Furthermore, the development of high-throughput screening (HTS) platforms will be essential for rapidly assessing the biological activity of this compound and its synthetic derivatives. HTS allows for the testing of thousands of compounds against multiple biological targets in a short period, significantly accelerating the drug discovery process.

| Analytical Technique | Application | Future Advancement |

| 2D NMR Spectroscopy | Structural elucidation and stereochemical assignment | Cryoprobe technology for increased sensitivity with small sample sizes. |

| High-Resolution Mass Spectrometry | Accurate mass determination and molecular formula confirmation | Coupling with advanced separation techniques for complex mixture analysis. |

| X-ray Crystallography | Unambiguous determination of three-dimensional structure | Microcrystal electron diffraction for analyzing very small crystals. |

| High-Throughput Screening | Rapid assessment of biological activity | Development of novel cell-based and target-based assays. |

Potential as a Lead Compound for Chemical Biology Research

Lead compounds are molecules that show promising biological activity and serve as a starting point for the development of new drugs. The unique structural features of Amaryllidaceae alkaloids make them attractive candidates for lead compound discovery. nih.gov

This compound, with its specific stereochemistry and functional groups, has the potential to serve as a valuable lead compound in chemical biology research. Its core structure can be chemically modified to create a diverse library of analogues. These analogues can then be used as chemical probes to study specific biological processes or to develop new therapeutic agents with improved potency and selectivity. The synthesis of fluorescently tagged or biotinylated derivatives of this compound could also facilitate the identification of its cellular targets and the visualization of its subcellular localization.

Q & A

Q. What spectroscopic methods are most effective for characterizing the structure of 3,3a-Didehydrolycoran-1alpha,2beta-diol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify proton environments and carbon frameworks. For example, coupling constants () in NMR can reveal stereochemical relationships (e.g., axial vs. equatorial protons in cyclic systems) .

- Infrared (IR) Spectroscopy : Analyze functional groups (e.g., hydroxyl stretches at 3350–3400 cm, carbonyl peaks near 1690 cm) to confirm diol and conjugated systems .

- Mass Spectrometry (MS) : Employ ESI-MS to determine molecular ion peaks and fragmentation patterns, aiding in verifying molecular weight and structural motifs .

Q. What synthetic routes are documented for preparing lycoran-type diols, and how can they be adapted for this compound?

Methodological Answer:

- Epoxide Opening : Start with lycorine derivatives and use reducing agents (e.g., LiAlH) to open epoxides, yielding diastereomeric diols. Monitor reaction progress via TLC and optimize conditions (e.g., THF reflux) to control regioselectivity .

- Protection/Deprotection Strategies : Protect hydroxyl groups with acetyl or silyl groups during synthesis to prevent unwanted side reactions. Final deprotection with mild bases (e.g., KOH in ethanol) preserves stereochemical integrity .

Q. How can researchers validate the purity of synthesized this compound?

Methodological Answer:

- Chromatography : Use column chromatography with chloroform-methanol gradients (e.g., 30:1) to isolate pure fractions. Confirm purity via HPLC with UV detection at λ = 254 nm .

- Elemental Analysis : Compare experimental vs. theoretical C/H/O percentages (e.g., ±0.3% deviation) to verify stoichiometric consistency .

Advanced Research Questions

Q. How can computational chemistry predict the stereochemical and electronic properties of this compound?

Methodological Answer:

- ACD/Labs Percepta Platform : Predict logP, solubility, and stereochemical stability using quantum mechanical calculations. Validate results against experimental NMR data (e.g., chemical shifts) to refine conformational models .

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions to assess diol stability in aqueous vs. nonpolar environments, guiding formulation for biological assays .

Q. What strategies resolve contradictions in reported biological activity data for lycoran-derived diols?

Methodological Answer:

- Dose-Response Reproducibility : Replicate assays (e.g., cytotoxicity tests) across multiple cell lines, controlling for variables like oxygen tension and serum concentration. Use ANOVA to identify statistically significant outliers .

- Metabolomic Profiling : Employ LC-MS/MS to detect metabolic byproducts that may interfere with bioactivity measurements, especially in complex matrices .

Q. How can researchers optimize the regioselectivity of dihydroxylation in lycoran-type scaffolds?

Methodological Answer:

- Catalytic Asymmetric Synthesis : Test chiral catalysts (e.g., Sharpless dihydroxylation catalysts) to enhance enantiomeric excess. Monitor reaction progress with polarimetry or chiral HPLC .

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., ether) to modulate transition-state stabilization. Use NMR to quantify diastereomer ratios .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

Methodological Answer:

- Rodent Models : Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (). Use plasma protein binding assays to correlate free fraction with efficacy .

- Microsampling Techniques : Collect serial blood samples via microdialysis to construct time-concentration profiles without sacrificing animals, improving ethical compliance .

Methodological Design Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via UPLC-QTOF-MS to identify labile functional groups (e.g., diol oxidation to ketones) .

- Arrhenius Modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures to standard storage conditions (25°C) .

Q. What analytical workflows integrate multi-omics data to elucidate the mechanism of action of this compound?

Methodological Answer:

- Transcriptomics-Proteomics Cross-Validation : Pair RNA-seq data with SILAC-based proteomics to identify differentially expressed pathways (e.g., apoptosis regulators). Use STRING-DB for network analysis .

- Metabolite Tracing : Apply -labeled glucose to track carbon flux in treated cells, linking metabolic shifts to phenotypic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.